N-(2,6-dioxaspiro[4.5]decan-9-yl)-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide
Description
N-(2,6-dioxaspiro[45]decan-9-yl)-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide is a complex organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
N-(2,6-dioxaspiro[4.5]decan-9-yl)-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O3/c21-17-3-1-15(2-4-17)11-16-5-8-23(13-16)19(24)22-18-6-9-26-20(12-18)7-10-25-14-20/h1-4,16,18H,5-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFLIMIYXZNFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC2=CC=C(C=C2)F)C(=O)NC3CCOC4(C3)CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dioxaspiro[4.5]decan-9-yl)-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide typically involves a multi-step process. One common method is the Lewis acid-catalyzed Prins/pinacol cascade reaction, which has been developed for the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol . This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dioxaspiro[4.5]decan-9-yl)-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
N-(2,6-dioxaspiro[4.5]decan-9-yl)-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(2,6-dioxaspiro[4.5]decan-9-yl)-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2,6-dioxaspiro[4.5]decan-9-yl)-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide is unique due to its specific spirocyclic structure and the presence of a fluorophenyl group, which may confer distinct chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the field of scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
